molecular formula C17H12O2 B6344003 2-Formyl-4-(naphthalen-1-yl)phenol, 95% CAS No. 1111128-90-5

2-Formyl-4-(naphthalen-1-yl)phenol, 95%

Cat. No. B6344003
CAS RN: 1111128-90-5
M. Wt: 248.27 g/mol
InChI Key: ZIWZHUSEZAAEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-4-(naphthalen-1-yl)phenol, 95% is an organic compound that is used in a variety of applications. It is a colorless to pale yellow liquid with a faint odor and a melting point of -20°C. It is an important chemical building block and is used in a variety of fields such as pharmaceuticals, agrochemicals, and cosmetics. It has also been used in the synthesis of a variety of compounds, including dyes and pigments.

Scientific Research Applications

2-Formyl-4-(naphthalen-1-yl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in DNA-based assays, as a fluorescent dye in immunoassays, and as a substrate in enzyme assays. It has also been used in the synthesis of a variety of compounds, including dyes and pigments. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and cosmetics.

Mechanism of Action

2-Formyl-4-(naphthalen-1-yl)phenol, 95% acts as a catalyst in a variety of chemical reactions. It is believed to act as a Lewis acid, which is capable of accepting a pair of electrons from a Lewis base. The Lewis acid then forms a covalent bond with the Lewis base, resulting in a new product. The reaction is reversible, allowing for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is believed to have a variety of biochemical and physiological effects. It is believed to act as an antioxidant, which can help to reduce oxidative damage caused by free radicals. It has also been shown to have anti-inflammatory and anti-microbial properties. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase.

Advantages and Limitations for Lab Experiments

The use of 2-Formyl-4-(naphthalen-1-yl)phenol, 95% in lab experiments has a number of advantages. It is a relatively inexpensive chemical, and it is relatively easy to obtain. In addition, it is a relatively non-toxic compound, making it safe to use in laboratory settings. However, it can be difficult to store, as it is a volatile compound.

Future Directions

There are a number of potential future directions for the use of 2-Formyl-4-(naphthalen-1-yl)phenol, 95%. It has been suggested that it could be used in the synthesis of new drugs and agrochemicals. In addition, it could be used to create new materials with unique properties, such as high thermal and chemical stability. Finally, it could be used in the development of new analytical techniques, such as high-performance liquid chromatography.

Synthesis Methods

2-Formyl-4-(naphthalen-1-yl)phenol, 95% is synthesized through a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde and a ketone, in the presence of an acid catalyst. The reaction is typically carried out using a solvent such as acetic acid or ethanol. The reaction produces 2-Formyl-4-(naphthalen-1-yl)phenol, 95% as a product.

properties

IUPAC Name

2-hydroxy-5-naphthalen-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-11-14-10-13(8-9-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWZHUSEZAAEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde

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